2,3-Dichlorofluorobenzene
Overview
Description
2,3-Dichlorofluorobenzene is a chemical compound with the molecular formula C6H3Cl2F . It has a molecular weight of 164.99 g/mol . The IUPAC name for this compound is 1,2-dichloro-3-fluorobenzene .
Molecular Structure Analysis
The molecular structure of 2,3-Dichlorofluorobenzene consists of a benzene ring with two chlorine atoms and one fluorine atom attached to it . The InChI representation of the molecule isInChI=1S/C6H3Cl2F/c7-4-2-1-3-5(9)6(4)8/h1-3H
. Physical And Chemical Properties Analysis
2,3-Dichlorofluorobenzene is a liquid at room temperature . It has a density of 1.4±0.1 g/cm³ . The boiling point of this compound is 175.8±20.0 °C at 760 mmHg . It has a vapor pressure of 1.5±0.3 mmHg at 25°C . The enthalpy of vaporization is 39.5±3.0 kJ/mol . The compound has a flash point of 61.0±15.2 °C .Scientific Research Applications
Organic Intermediate in Pharmaceutical Synthesis
2,3-Dichlorofluorobenzene serves as an important organic intermediate in the synthesis of pharmaceutical products. Specifically, derivatives such as 2,4-dichlorofluorobenzene have been used in synthesizing ciprofloxacin, a broad-spectrum antibiotic. The increasing demand for ciprofloxacin has, in turn, led to a growing need for 2,4-dichlorofluorobenzene, highlighting its significance in the pharmaceutical industry (Wang Guo-xi, 2004); (Xiao You-jun, 2008).
Antibacterial and Antifungal Studies
The antibacterial and antifungal properties of 2,3-Dichlorofluorobenzene derivatives have been studied. These derivatives demonstrated activity against various bacteria and fungi, indicating potential applications in developing new antimicrobial agents (H. Katırcıoğlu, E. Loğoğlu, Tahir Tilki, A. Öktemer, 2007).
Chemical Process Optimization
Research has been conducted to optimize chemical processes involving 2,3-Dichlorofluorobenzene. For instance, studies on acetylation technology have sought to enhance the yield and purity of related compounds, which is crucial for industrial-scale production (R. Gan, 2006).
Physical Properties Analysis
Understanding the physical properties of 2,3-Dichlorofluorobenzene is vital for its application in various industrial processes. Studies on its density, viscosity, vapor pressure, and vapor-liquid equilibria provide essential data for engineering design and distillation processes (Jinbei Yang, Shu-ying Han, Qiuju Xu, Meiqiong Yu, 2020).
Environmental Impact and Biodegradation
Research on the environmental impact and biodegradation pathways of dichlorofluorobenzenes, including 2,3-Dichlorofluorobenzene, is crucial for addressing contamination concerns. Studies on aerobic biodegradation have revealed the feasibility of using biological methods to remediate contaminated sites, highlighting the importance of understanding and mitigating the environmental impacts of these compounds (Mallory L Palatucci, Lisa A. Waidner, E. E. Mack, J. Spain, 2019).
Safety and Hazards
The safety information available indicates that 2,3-Dichlorofluorobenzene may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305 + P351 + P338) .
Mechanism of Action
Target of Action
It is known to be used as an intermediate in chemical synthesis , suggesting that its targets could be various depending on the specific reactions it is involved in.
Mode of Action
2,3-Dichlorofluorobenzene participates in organic synthesis reactions such as aromatic substitution or fluorination reactions . In these reactions, 2,3-Dichlorofluorobenzene interacts with other reactants, leading to the formation of new compounds .
Biochemical Pathways
As an intermediate in chemical synthesis, it is likely involved in various biochemical pathways depending on the specific reactions it participates in .
Pharmacokinetics
As a chemical intermediate, its bioavailability would depend on the specific conditions of the reaction it is involved in .
Result of Action
The molecular and cellular effects of 2,3-Dichlorofluorobenzene’s action would depend on the specific reactions it is involved in . As an intermediate in chemical synthesis, it contributes to the formation of various other compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,3-Dichlorofluorobenzene. For instance, the reaction conditions, such as temperature and the presence of other reactants, can affect its reactivity . It is also important to note that 2,3-Dichlorofluorobenzene is a potentially irritating substance and should be handled with appropriate safety measures .
properties
IUPAC Name |
1,2-dichloro-3-fluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2F/c7-4-2-1-3-5(9)6(4)8/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPXCSDPOOVOVDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9067986 | |
Record name | 2,3-Dichlorofluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9067986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichlorofluorobenzene | |
CAS RN |
36556-50-0 | |
Record name | 1,2-Dichloro-3-fluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36556-50-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1,2-dichloro-3-fluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036556500 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1,2-dichloro-3-fluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,3-Dichlorofluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9067986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzene, 1,2-dichloro-3-fluoro- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the reaction between 2,3-dichlorofluorobenzene and sodium methoxide?
A1: This reaction, described in the paper "Study on Novel Synthesis of 2,3-Dichloroanisole" [], is significant because it provides a novel and efficient method for synthesizing 2,3-dichloroanisole. 2,3-Dichloroanisole is a key intermediate in the production of ethacrynic acid, a loop diuretic used to treat edema. The reaction boasts a high yield (98.4%) under mild conditions (60°C, 12 hours), making it a potentially valuable process for industrial applications.
Q2: How does the selective reduction of chlorine in 2,6-dichlorofluorobenzene work, as mentioned in the first paper?
A2: The paper "Preparation of orthochlorobenzene" [] describes a method for selectively replacing one chlorine atom in a mixture of 2,6-dichlorofluorobenzene and 2,3-dichlorofluorobenzene with hydrogen. This selective reduction is achieved by reacting the mixture with hydrogen gas in the presence of a palladium catalyst at a controlled temperature (50-60°C). This method highlights the importance of catalyst selection and reaction conditions in achieving desired product selectivity when dealing with halogenated aromatic compounds.
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